molecular formula C12H11FN4O2 B1470971 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione CAS No. 1597781-27-5

7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione

Cat. No.: B1470971
CAS No.: 1597781-27-5
M. Wt: 262.24 g/mol
InChI Key: WJXPPNCFFXPCJQ-UHFFFAOYSA-N
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Description

7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is a useful research compound. Its molecular formula is C12H11FN4O2 and its molecular weight is 262.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This inhibition leads to increased insulin production and decreased glucagon production in the pancreas . Additionally, the compound interacts with other proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of This compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the insulin signaling pathway, leading to enhanced glucose uptake by cells . Furthermore, it impacts gene expression by upregulating genes involved in insulin production and downregulating those involved in glucagon production . These effects collectively contribute to improved cellular metabolism and function.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active site of dipeptidyl peptidase-4 (DPP-4), inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, which play a crucial role in regulating insulin and glucagon levels . Additionally, the compound influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time . This degradation can impact the compound’s efficacy in biochemical assays and other experimental settings.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively modulates glucose metabolism without causing significant adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound’s metabolites are then excreted through the kidneys . Additionally, it interacts with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) during its metabolism . These interactions can influence metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through several mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas . This distribution pattern is consistent with its role in modulating glucose metabolism.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in glucose metabolism . Additionally, the compound can be found in the nucleus, where it influences gene expression by interacting with transcription factors . These localization patterns are essential for understanding the compound’s biochemical and cellular effects.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c13-9-4-2-1-3-8(9)7-16-5-6-17-10(11(16)18)14-15-12(17)19/h1-4H,5-7H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXPPNCFFXPCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC2=O)C(=O)N1CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 2
Reactant of Route 2
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 3
Reactant of Route 3
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 4
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 5
Reactant of Route 5
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 6
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione

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